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Abstract
Dasolampanel (also known as NGX-426 and LY545694) is a competitive antagonist of α-

amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, developed

as an orally bioavailable therapeutic for chronic pain. As an analog of tezampanel, which

required intravenous administration, Dasolampanel represented a promising advancement in

modulating glutamatergic neurotransmission for pain management. This technical guide

provides a comprehensive overview of the discovery and development history of

Dasolampanel, detailing its mechanism of action, preclinical and clinical findings, and the

experimental protocols utilized in its evaluation. While the compound showed promise in early

studies, it ultimately did not achieve regulatory approval and its development was discontinued.

This document consolidates the publicly available scientific and clinical data to serve as a

resource for researchers and professionals in the field of drug development.

Introduction
Glutamatergic signaling, particularly through ionotropic receptors such as AMPA and kainate

receptors, plays a crucial role in the transmission and sensitization of pain signals within the

central and peripheral nervous systems.[1][2] Antagonism of these receptors has been a key

strategy in the development of novel analgesics. Dasolampanel emerged from the efforts to

create an orally active antagonist of AMPA and kainate receptors, building upon the

pharmacological profile of its predecessor, tezampanel.[2][3] Initially developed by Eli Lilly &
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Co., Dasolampanel was investigated for the treatment of chronic pain conditions, including

neuropathic pain and migraine.[1]

Mechanism of Action
Dasolampanel functions as a competitive antagonist at both AMPA and kainate receptors.

These receptors are ligand-gated ion channels that mediate fast excitatory neurotransmission

in the central nervous system. In pathological pain states, excessive activation of these

receptors contributes to central sensitization, a key mechanism underlying chronic pain. By

blocking the binding of glutamate to AMPA and kainate receptors, Dasolampanel reduces

neuronal excitability and synaptic transmission in pain pathways.

Signaling Pathway
The binding of glutamate to AMPA and kainate receptors on the postsynaptic membrane of

neurons in pain pathways, such as the dorsal horn of the spinal cord, leads to the influx of

sodium and calcium ions. This influx causes depolarization of the neuron and propagation of

the pain signal. Dasolampanel competitively inhibits this process, thereby dampening the

transmission of nociceptive signals.
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Figure 1: Dasolampanel's antagonism of AMPA/Kainate receptors.

Preclinical Development
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In Vitro Pharmacology
Specific Ki or IC50 values for Dasolampanel's binding affinity to AMPA and kainate receptor

subtypes are not readily available in the public domain. Such data is often proprietary and may

not be published for compounds that do not advance to market.

Preclinical Pharmacokinetics
Preclinical studies in animal models were conducted to assess the pharmacokinetic profile of

Dasolampanel.

Parameter Species Value Reference

Oral Bioavailability Rat 42%

Table 1: Preclinical Pharmacokinetic Data for Dasolampanel

Preclinical Efficacy Models
Dasolampanel demonstrated efficacy in animal models of persistent pain.

Model Species Endpoint Efficacy Reference

Carrageenan-

induced thermal

hyperalgesia

Rat
Reversal of

hyperalgesia

Dose-dependent,

MED of 3 mg/kg

p.o.

Formalin model Rat

Reduction of

nociceptive

behaviors

MED of 1 mg/kg

p.o.

Table 2: Preclinical Efficacy of Dasolampanel in Pain Models

Clinical Development
Dasolampanel progressed to Phase 1 and Phase 2 clinical trials to evaluate its safety,

tolerability, pharmacokinetics, and efficacy in humans.
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Phase 1 Clinical Trial (NCT00832546)
A Phase 1, randomized, double-blind, placebo-controlled, crossover study was conducted in

healthy male volunteers to assess the safety, tolerability, and effect on experimental

hyperalgesia of orally administered Dasolampanel (NGX426).

Parameter Result

Maximally Tolerated Multiple Dose (MTMD) 25 mg twice daily

Effect on Secondary Hyperalgesia (vs. Placebo) Significantly smaller (p < 0.0001)

Most Common Adverse Event Dizziness

Table 3: Key Findings from the Phase 1 Study of Dasolampanel in Healthy Volunteers

Phase 2 Clinical Trials
Two key Phase 2 studies evaluated the efficacy and safety of Dasolampanel in patients with

chronic pain conditions.

This was a randomized, double-blind, placebo-controlled study.

This was a randomized, double-blind, placebo- and active-controlled (pregabalin) study.

Summary of Phase 2 Trial Results:

Across both Phase 2 trials, Dasolampanel did not demonstrate a significant difference from

placebo on the primary efficacy endpoint of average pain severity. Notably, in the diabetic

peripheral neuropathic pain study, the active control, pregabalin, also failed to separate from

placebo.

Detailed quantitative efficacy and safety data from these Phase 2 trials are not available in the

form of structured tables in published literature.

Safety and Tolerability in Phase 2:

Treatment-emergent adverse events, including nausea, vomiting, and dizziness, were

significantly more frequent in the Dasolampanel groups compared to placebo (p ≤ 0.05). A
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significantly higher number of patients treated with Dasolampanel discontinued the trials due

to adverse events (p < 0.001).

An important finding from these studies was that the steady-state plasma concentrations of

Dasolampanel in patients were lower than the exposures that were shown to be effective in

preclinical animal models of pain.

Key Experimental Protocols
Human Capsaicin-Induced Pain Model
This model was used to assess the analgesic and antihyperalgesic effects of Dasolampanel in
healthy volunteers.
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Figure 2: Experimental workflow for the human capsaicin-induced pain model.
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Protocol Details:

Subject Population: Healthy volunteers.

Design: Randomized, double-blind, crossover, placebo-controlled.

Intervention: Oral administration of Dasolampanel (e.g., 90 mg or 150 mg) or placebo.

Pain Induction: Intradermal injection of capsaicin (e.g., 250 µg) into the volar forearm at 30

minutes and 120 minutes post-drug administration.

Outcome Measures:

Spontaneous pain (Visual Analog Scale).

Elicited pain.

Area of hyperalgesia.

Statistical Analysis: Comparison of pain scores and area of hyperalgesia between

Dasolampanel and placebo treatment periods.

Conclusion
The development of Dasolampanel represents a rational approach to designing an orally

bioavailable AMPA/kainate receptor antagonist for the treatment of chronic pain. Preclinical

studies and a Phase 1 trial in a human pain model demonstrated proof-of-concept for its

analgesic and antihyperalgesic effects. However, the compound failed to demonstrate efficacy

in larger Phase 2 clinical trials for osteoarthritis and painful diabetic neuropathy. The

discrepancy between preclinical/early clinical findings and the Phase 2 results may be

attributable to suboptimal pharmacokinetic exposure in the patient populations studied. Despite

the discontinuation of its development, the story of Dasolampanel provides valuable insights

for the future development of glutamatergic modulators for pain and other neurological

disorders.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science

and industry.
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